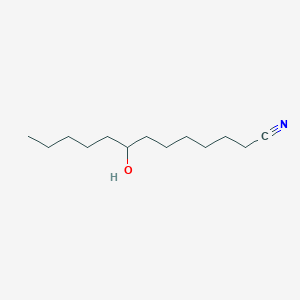

8-Hydroxytridecanenitrile

Description

Significance of Hydroxylated Fatty Acid Derivatives and Nitriles in Chemical Biology

Hydroxylated fatty acid derivatives are a diverse class of molecules that play crucial roles in a multitude of biological processes. Their functions are often dictated by the position of the hydroxyl group along the carbon chain. For instance, ω-hydroxy fatty acids are key components of cutin and suberin, which are protective biopolymers in plants, and are also found in royal jelly, a substance vital for the development of queen bees. acs.org In mammals, hydroxylated fatty acids are involved in regulating membrane fluidity and can act as signaling molecules. chemicalbook.com The introduction of a hydroxyl group can dramatically alter the biochemical properties of a fatty acid, influencing its metabolic fate and biological activity. chemicalbook.com

The nitrile group, on the other hand, is a versatile functional group in organic chemistry and has found significant application in medicinal chemistry and drug discovery. researchgate.net It is present in a number of approved pharmaceutical agents and is often incorporated into lead compounds to enhance their binding affinity to biological targets, improve their pharmacokinetic profiles, and increase metabolic stability. researchgate.netgoogle.com The nitrile moiety can act as a bioisostere for other functional groups, such as carbonyls or halogens, and can participate in key interactions with proteins, including hydrogen bonding and dipole-dipole interactions. researchgate.netresearchgate.net

Contextualizing 8-Hydroxytridecanenitrile within Complex Organic Synthesis and Natural Product Chemistry

The synthesis of long-chain functionalized molecules like this compound presents unique challenges and opportunities for organic chemists. The selective functionalization of a long alkane chain at a specific position requires precise control over reaction conditions. buysellchem.com While naturally occurring long-chain aliphatic nitriles have been isolated from bacteria and can exhibit antimicrobial activity, the natural occurrence of this compound itself has not been widely reported. mdpi.com

The synthesis of such molecules often involves multi-step sequences. General methods for preparing nitriles include the nucleophilic substitution of haloalkanes with cyanide salts or the dehydration of amides. evitachem.com Hydroxynitriles can also be synthesized from aldehydes and ketones. evitachem.com For long-chain hydroxy nitriles, synthetic strategies might involve the opening of an epoxide with a cyanide source, followed by hydrolysis. chalmers.se The presence of both a hydroxyl and a nitrile group makes these compounds valuable intermediates in the synthesis of more complex molecules, potentially including natural products or their analogues.

Research Objectives and Hypotheses Regarding this compound

Given the limited direct research on this compound, research objectives and hypotheses are largely inferred from the known properties and applications of related compounds. Key research questions that could drive the investigation of this molecule include:

Exploration of Biological Activity: A primary research objective would be to investigate the potential biological activities of this compound. Based on the properties of other hydroxylated fatty acids and long-chain nitriles, hypotheses could be formulated around its potential antimicrobial, antifungal, or cytotoxic properties. mdpi.com

Development of Synthetic Methodologies: Research could focus on developing efficient and stereoselective synthetic routes to this compound and its analogues. This would enable the production of sufficient quantities for further study and could lead to the discovery of new synthetic transformations.

Use as a Chemical Probe: this compound could be hypothesized to serve as a chemical probe to study enzymes involved in fatty acid metabolism. The presence of the nitrile group provides a handle for further functionalization, for example, with reporter tags.

Investigation of Physicochemical Properties: A fundamental research objective would be the thorough characterization of the physicochemical properties of this compound. Understanding properties like its solubility, polarity, and behavior at interfaces is crucial for any potential application.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 140697-64-9 | chemicalbook.com |

| Molecular Formula | C₁₃H₂₅NO | chemicalbook.com |

| Molecular Weight | 211.34 g/mol | chemicalbook.com |

| Boiling Point | Data not available for this compound. For comparison, the boiling point of undecanenitrile (B1346573) (C11) is ~255 °C. | |

| Solubility in Water | Expected to be low due to the long hydrocarbon chain, though the hydroxyl and nitrile groups will contribute some polarity. Solubility of nitriles generally decreases with increasing chain length. |

Spectroscopic Data of this compound (Hypothetical)

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH), methylene (B1212753) protons adjacent to the nitrile group (CH₂-CN), and a complex multiplet for the long alkyl chain. |

| ¹³C NMR | A peak for the nitrile carbon (C≡N) typically in the range of 115-125 ppm, a peak for the carbon attached to the hydroxyl group (C-OH) around 60-80 ppm, and multiple peaks for the carbons of the alkyl chain. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile group (C≡N) around 2240-2260 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) around 3200-3600 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of water, the nitrile group, or cleavage of the alkyl chain. |

Note: This table presents hypothetical spectroscopic data based on the known spectral characteristics of hydroxyl and nitrile functional groups and long-chain alkanes. No specific experimental spectra for this compound were found in the searched literature.

Structure

3D Structure

Properties

CAS No. |

140697-64-9 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

8-hydroxytridecanenitrile |

InChI |

InChI=1S/C13H25NO/c1-2-3-7-10-13(15)11-8-5-4-6-9-12-14/h13,15H,2-11H2,1H3 |

InChI Key |

WPFBSIXJAMOLOR-UHFFFAOYSA-N |

SMILES |

CCCCCC(CCCCCCC#N)O |

Canonical SMILES |

CCCCCC(CCCCCCC#N)O |

Other CAS No. |

140697-64-9 |

Synonyms |

8-hydroxytridecanenitrile |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Hydroxytridecanenitrile

Retrosynthetic Analysis for the C13 Hydroxylated Nitrile Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. d-nb.info For a bifunctional molecule like 8-hydroxytridecanenitrile, this analysis suggests several potential synthetic routes by identifying strategic bond disconnections.

Strategic Disconnections at the Hydroxyl and Nitrile Positions

The structure of this compound offers several logical points for retrosynthetic disconnection. The primary disconnections involve the carbon-heteroatom bonds of the two functional groups and the carbon-carbon bonds adjacent to them.

C-N Disconnection: A disconnection at the nitrile group (C7-CN) is a common strategy. This approach, however, leads to a C12 precursor to which a cyanide group must be added, which does not simplify the core challenge of introducing the hydroxyl group at the C8 position. A more effective strategy involves disconnecting the entire nitrile-containing portion.

C-O Disconnection: Disconnecting the carbon-oxygen bond of the hydroxyl group suggests a precursor carbocation or alkyl halide at the C8 position, which would undergo nucleophilic substitution. This is often complicated by competing elimination reactions and the difficulty of selectively functionalizing the 8th position of a long alkyl chain.

C-C Bond Disconnections: The most powerful disconnections are typically the carbon-carbon bonds alpha to the functional groups.

Disconnection at C7-C8: Breaking the bond between the carbon bearing the hydroxyl group and its neighbor points to a seven-carbon aldehyde (7-oxoheptanenitrile) and a hexyl-anion equivalent, such as a hexyl Grignard reagent.

Disconnection at C8-C9: This disconnection suggests an eight-carbon synthon containing the hydroxyl group and a five-carbon synthon.

These disconnections highlight precursors that are themselves complex. A more convergent approach considers the formation of one functional group from a precursor that already contains the other, or a latent version of it. This leads to key intermediate synthons such as an 8-oxotridecanenitrile, where the ketone can be reduced to the target alcohol.

| Disconnection Strategy | Key Precursor(s) | Associated Forward Reaction |

|---|---|---|

| C7-C8 Bond Cleavage | Heptanal, 6-bromohexanenitrile | Grignard-type addition / Wittig reaction followed by reduction |

| C8-OH Functional Group Interconversion | 8-Oxotridecanenitrile | Ketone Reduction (e.g., with NaBH4) |

| C1-CN Functional Group Interconversion | 8-Hydroxytridecylamide or 8-Hydroxytridecyl halide | Dehydration of amide / Nucleophilic substitution with KCN |

Investigation of Fatty Acid Precursors (e.g., Petroselinic Acid) in Synthetic Routes to Hydroxytridecanenitriles

Naturally occurring fatty acids are valuable renewable feedstocks for the chemical industry. researchgate.net Petroselinic acid (a C18 monounsaturated fatty acid) is an isomer of oleic acid found in plants of the Apiaceae family. mdpi.com Its structure is (Z)-octadec-6-enoic acid.

The double bond at the C6 position makes petroselinic acid a candidate for oxidative cleavage reactions, such as ozonolysis. researchgate.netmdpi.com Ozonolysis of petroselinic acid cleaves the C18 chain into two distinct fragments:

Lauric Acid: A saturated 12-carbon carboxylic acid.

Adipic Acid: A 6-carbon dicarboxylic acid. researchgate.netresearchgate.net

Neither of these fragments is a direct C13 precursor. However, the C12 lauric acid fragment can be envisioned as a starting point for a chain-extension strategy to build the C13 backbone of this compound. A potential, albeit multi-step, sequence could involve:

Reduction: Conversion of lauric acid to 1-dodecanol.

Halogenation: Transformation of the alcohol to 1-bromododecane.

Cyanation: Introduction of a nitrile via substitution with sodium or potassium cyanide to yield tridecanenitrile (B1583151). libretexts.org

Selective Functionalization: Introduction of the hydroxyl group at the C8 position of the saturated nitrile chain, which remains a significant synthetic challenge requiring methods like selective C-H oxidation.

While petroselinic acid provides a bio-based route to a long-chain precursor, the subsequent steps required to arrive at the specific 8-hydroxy isomer are not trivial.

Exploration of Aldehyde/Ketone Cyanohydrin Formation Pathways, referencing analogous 2-hydroxytridecanenitrile synthesis from dodecylaldehyde

The formation of cyanohydrins (hydroxynitriles) from aldehydes or ketones is a classic method for constructing α-hydroxy nitriles. libretexts.orgchemguide.co.uk This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon. The reaction is typically base-catalyzed to generate the cyanide nucleophile from HCN. chemguide.co.uk

An analogous synthesis of 2-hydroxytridecanenitrile provides a clear precedent. In this reaction, the 12-carbon aldehyde, dodecylaldehyde (dodecanal), reacts with hydrogen cyanide to form the target molecule where the hydroxyl and nitrile groups are on adjacent carbons (C2 and C1, respectively). libretexts.orgchemguide.co.uk

Reaction: Dodecanal + HCN ⇌ 2-Hydroxytridecanenitrile

Extrapolating this logic to the synthesis of This compound requires a different starting material. Instead of an α-hydroxy nitrile, the target is a ζ-hydroxy nitrile (with the functional groups separated by six carbons). A direct cyanohydrin-type synthesis is not possible. However, the principles of nucleophilic addition to a carbonyl are central. A plausible retrosynthetic approach would involve the reduction of an 8-oxotridecanenitrile intermediate. This keto-nitrile could be assembled from simpler precursors through various C-C bond-forming reactions.

Development of Stereoselective Synthetic Approaches

The C8 carbon in this compound is a chiral center. Therefore, the development of synthetic methods that can control the stereochemistry at this position is of significant importance for accessing enantiomerically pure forms of the molecule.

Asymmetric Induction Strategies for Chiral Hydroxyl Centers

The most direct route to establishing the chiral hydroxyl center is through the asymmetric reduction of a prochiral ketone, specifically 8-oxotridecanenitrile. Several powerful strategies exist for achieving high enantioselectivity in ketone reduction.

Catalytic Asymmetric Hydrogenation: This method uses chiral transition-metal catalysts, such as those based on ruthenium-chiral phosphine-diamine complexes, to deliver hydrogen stereoselectively to one face of the ketone. liverpool.ac.uk

Biocatalysis: A highly effective and green approach involves the use of enzymes, particularly ketoreductases (KREDs). researchgate.net These enzymes, often produced in recombinant microorganisms like E. coli, can reduce ketones with exceptionally high enantioselectivity (often >99% ee) and operate under mild aqueous conditions. researchgate.netgeorgiasouthern.edu A library of KREDs can be screened to find an enzyme that provides either the (R)- or (S)-alcohol, depending on the specific enzyme's stereopreference. georgiasouthern.edu Asymmetric γ-hydroxy nitriles and related structures have been successfully synthesized using this biocatalytic approach. georgiasouthern.edu

| Method | Catalyst/Reagent Type | Typical Selectivity | Advantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru or Rh Complexes | Good to Excellent (80-99% ee) | High turnover numbers, well-established |

| Chiral Hydride Reagents | CBS Reagent, Chiral Boranes | Excellent (>95% ee) | Stoichiometric, predictable stereochemistry |

| Biocatalytic Reduction | Ketoreductases (KREDs) | Often Excellent (>99% ee) | High enantioselectivity, mild/green conditions, (R) or (S) available |

Diastereoselective Synthesis of this compound Isomers

Diastereomers exist for molecules with two or more stereocenters. As this compound has only one chiral center (C8), it can only exist as a pair of enantiomers, (R)- and (S)-8-hydroxytridecanenitrile. Therefore, a discussion of diastereoselective synthesis applies to a scenario where a second stereocenter is already present in the precursor molecule.

This is a concept of substrate-controlled stereoselection , where the existing chiral center directs the formation of the new one. For instance, consider a synthetic route starting from a chiral precursor that already contains a stereocenter, for example, at C5. The reduction of the ketone at C8 would then lead to two possible diastereomers: (5R, 8R) and (5R, 8S).

The outcome of such a reaction is often governed by steric and electronic factors, which can be predicted by established models:

Felkin-Anh Model: This model predicts the preferred trajectory of a nucleophile attacking a carbonyl group adjacent to a stereocenter. The largest substituent on the existing chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.

Chelation Control: If a Lewis-basic group (like an ether or protected alcohol) is present on the carbon adjacent to the carbonyl, a chelating metal from the reducing agent (e.g., from Zn(BH4)2) can form a rigid five- or six-membered ring with the carbonyl oxygen and the Lewis-basic group. This locks the conformation of the molecule and forces the nucleophilic hydride to attack from the less hindered face, often leading to a different diastereomer than predicted by the Felkin-Anh model.

By choosing the appropriate precursor and reaction conditions (chelating vs. non-chelating), it is theoretically possible to favor the formation of one diastereomer over another, achieving a diastereoselective synthesis. nih.gov

Derivatization Strategies for this compound

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group, opens up a wide array of possibilities for chemical modification. These derivatization strategies can be broadly categorized into the selective functionalization of each group and the synthesis of analogs for structure-activity relationship (SAR) studies.

Selective Functionalization of the Hydroxyl Group

The secondary hydroxyl group at the 8-position of the tridecane (B166401) chain is a prime target for a variety of chemical transformations. Selective functionalization of this group can be achieved through several standard organic reactions, leading to a diverse range of derivatives.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., acid catalysis or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC)). This reaction would yield 8-acyloxytridecanenitriles, allowing for the introduction of a wide variety of acyl groups.

Etherification: Formation of an ether linkage is another common strategy. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, would produce 8-alkoxytridecanenitriles.

Oxidation: The secondary alcohol can be oxidized to a ketone using a range of oxidizing agents. Depending on the desired selectivity and reaction conditions, reagents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane could be employed to yield 8-oxotridecanenitrile.

Table 1: Potential Reactions for Selective Functionalization of the Hydroxyl Group in this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Esterification | Acyl chloride, pyridine | 8-Acyloxytridecanenitrile |

| Etherification | NaH, Alkyl halide | 8-Alkoxytridecanenitrile |

| Oxidation | PCC, CH₂Cl₂ | 8-Oxotridecanenitrile |

Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can be transformed into several other important chemical entities. These transformations typically involve nucleophilic addition to the electrophilic carbon atom of the nitrile.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This would convert this compound into 8-hydroxytridecanoic acid. Partial hydrolysis to an amide (8-hydroxytridecanamide) is also possible under milder conditions.

Reduction: The nitrile can be reduced to a primary amine (9-aminotridecan-2-ol) using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Grignard Reaction: Addition of a Grignard reagent (RMgX) to the nitrile, followed by aqueous workup, would lead to the formation of a ketone (8-hydroxy-9-alkanoyltridecanes), providing a route to introduce various alkyl or aryl groups.

Table 2: Potential Transformations of the Nitrile Moiety in this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Hydrolysis (complete) | H₂SO₄, H₂O, heat | 8-Hydroxytridecanoic acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 9-Aminotridecan-2-ol |

| Grignard Reaction | 1. RMgX, Et₂O; 2. H₃O⁺ | 8-Hydroxy-9-alkanoyltridecane |

Synthesis of Analogs for Structure-Activity Relationship Studies, drawing parallels from eugenol (B1671780) derivatives and 8-hydroxyquinolines

The synthesis of analogs is a cornerstone of medicinal chemistry, aimed at understanding the relationship between a molecule's structure and its biological activity. Drawing inspiration from the extensive research on eugenol and 8-hydroxyquinoline (B1678124) derivatives, several strategies can be proposed for creating a library of this compound analogs for SAR studies.

Parallels from Eugenol Derivatives: Eugenol, a naturally occurring phenolic compound, has been the subject of numerous derivatization studies to explore its antioxidant, anti-inflammatory, and antimicrobial properties. A key strategy involves modification of the hydroxyl group and the allyl side chain. Similarly, for this compound, a primary focus for analog synthesis would be the esterification and etherification of the hydroxyl group to modulate lipophilicity and hydrogen bonding capacity. Furthermore, modifications to the alkyl chain, such as introducing unsaturation or branching, could be explored, mirroring the importance of the allyl group in eugenol's bioactivity.

Parallels from 8-Hydroxyquinolines: 8-Hydroxyquinoline and its derivatives are well-known for their metal-chelating and antimicrobial activities. The key structural feature is the bidentate chelation site formed by the hydroxyl group and the quinoline (B57606) nitrogen. While this compound lacks an aromatic chelating system, the principle of introducing functionalities that can interact with biological targets can be applied. For instance, analogs could be synthesized where the nitrile group is replaced with other polar functionalities like amides, esters, or small heterocyclic rings. Additionally, the position of the hydroxyl group along the tridecane chain could be varied to investigate the impact of the spatial arrangement of the functional groups on potential biological activity.

Table 3: Proposed Analogs of this compound for SAR Studies

| Analog Type | Rationale for Synthesis |

| 8-Alkoxytridecanenitriles | Modulate lipophilicity and hydrogen bonding potential of the hydroxyl group. |

| 8-Oxotridecanenitrile | Investigate the role of the hydroxyl group as a hydrogen bond donor. |

| 8-Hydroxytridecanamide | Introduce a different polar, hydrogen-bonding group in place of the nitrile. |

| 9-Aminotridecan-2-ol | Explore the effect of a basic amino group. |

| Chain-modified analogs | Investigate the influence of alkyl chain length and rigidity on activity. |

Advanced Analytical Research Methodologies for 8 Hydroxytridecanenitrile Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy offers the ability to probe the molecular structure of 8-hydroxytridecanenitrile at an atomic level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard, providing complementary information that, when combined, allows for a comprehensive chemical description.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. chemspider.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are the primary experiments used to map out the carbon skeleton and the attached protons.

While specific experimental data for this compound is not widely available in published literature, theoretical chemical shifts can be predicted based on established principles and the known effects of its functional groups. The nitrile group causes a downfield shift for adjacent protons and carbons, while the hydroxyl group similarly affects its local environment. libretexts.orgudel.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Disclaimer: The following data is predicted and not from experimental measurement.

Structure:| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 (CN) | ~119-121 | - | - | - |

| 2 | ~16-18 | H₂ | ~2.3-2.5 | t |

| 3 | ~24-26 | H₂ | ~1.6-1.8 | p |

| 4 | ~28-30 | H₂ | ~1.3-1.5 | m |

| 5 | ~28-30 | H₂ | ~1.3-1.5 | m |

| 6 | ~24-26 | H₂ | ~1.3-1.5 | m |

| 7 | ~36-38 | H₂ | ~1.4-1.6 | m |

| 8 (CH-OH) | ~69-72 | H | ~3.5-3.7 | m |

| 9 | ~36-38 | H₂ | ~1.4-1.6 | m |

| 10 | ~24-26 | H₂ | ~1.3-1.5 | m |

| 11 | ~31-33 | H₂ | ~1.2-1.4 | m |

| 12 | ~22-24 | H₂ | ~1.2-1.4 | m |

| 13 | ~13-15 | H₃ | ~0.8-0.9 | t |

| 8-OH | - | H | Variable (broad s) | br s |

Multiplicity: s = singlet, t = triplet, p = pentet, m = multiplet, br = broad

To confirm the atomic connectivity predicted in one-dimensional (1D) spectra, multi-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a definitive map of the molecular structure.

¹H-¹H Correlation Spectroscopy (COSY): A COSY experiment on this compound would reveal correlations between protons on adjacent carbons (vicinal coupling). For instance, the proton signal at C-8 (~3.6 ppm) would show cross-peaks to the proton signals of the adjacent methylene (B1212753) groups at C-7 and C-9. This allows for a sequential "walk" along the carbon chain, confirming the uninterrupted aliphatic structure.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would be used to definitively assign each proton signal to its corresponding carbon in the predicted table. For example, the multiplet at ~3.6 ppm on the ¹H spectrum would show a correlation to the carbon signal at ~70 ppm on the ¹³C spectrum, confirming this as the C-8/H-8 pair.

Stereochemical assignment, particularly determining the chirality at the C-8 center, would require more advanced techniques such as Nuclear Overhauser Effect (NOE) experiments on a chiral derivative or comparison with stereochemically pure standards.

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound. nih.govenovatia.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance. nih.gov By comparing the integral of a specific analyte signal to the integral of a known amount of a certified internal standard, the purity of the analyte can be precisely calculated. acs.orgnih.gov

For this compound, a well-resolved signal, such as the terminal methyl protons at C-13, could be used for quantification against an internal standard like maleic acid or dimethyl sulfone. The experiment must be conducted under specific conditions, including a sufficient relaxation delay (D1) to ensure full magnetization recovery for all signals, leading to accurate integration. swri.org

Hypothetical qNMR Purity Calculation for this compound Disclaimer: The following is a hypothetical example for illustrative purposes.

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

| Weight (W) | 10.50 mg | 5.25 mg |

| Molecular Weight (MW) | 211.35 g/mol | 116.07 g/mol |

| Signal Used for Integration | C-13 Methyl Protons | Olefinic Protons |

| Number of Protons (N) | 3 | 2 |

| Integral Value (I) | 1.55 | 1.00 |

| Purity of Standard (P_std) | - | 99.9% |

The purity of the analyte (P_x) is calculated using the formula: Purity (%) = (I_x / I_std) * (N_std / N_x) * (MW_x / MW_std) * (W_std / W_x) * P_std

Using the hypothetical data: Purity (%) = (1.55 / 1.00) * (2 / 3) * (211.35 / 116.07) * (5.25 / 10.50) * 99.9% = 93.8%

This method is invaluable for reaction monitoring, where the disappearance of starting material signals and the appearance of product signals can be quantified over time.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental composition. compoundchem.com For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₂₅NO. The instrument measures the mass of the molecular ion (or a common adduct like the protonated molecule, [M+H]⁺) with high precision, distinguishing it from other potential formulas that may have the same nominal mass.

Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₃H₂₆NO⁺ | 212.20089 |

| [M+Na]⁺ | C₁₃H₂₅NNaO⁺ | 234.18284 |

| [M-H]⁻ | C₁₃H₂₄NO⁻ | 210.18634 |

An experimental measurement of the protonated molecule at m/z 212.2009 would confirm the elemental formula of C₁₃H₂₅NO, providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.org The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For the [M+H]⁺ ion of this compound, fragmentation would likely be initiated at the protonated hydroxyl group. Key fragmentation pathways would include:

Loss of Water: A common fragmentation for alcohols, leading to a prominent ion at m/z 194.1903 (C₁₃H₂₄N⁺).

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group. This would result in cleavage between C7-C8 and C8-C9.

Cleavage related to the nitrile group: Fragmentation near the electron-withdrawing nitrile group can also occur. libretexts.org

Plausible MS/MS Fragments for [M+H]⁺ of this compound Disclaimer: The following fragmentation pathway is predicted based on chemical principles.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment |

| 212.2009 | 194.1903 | H₂O | C₁₃H₂₄N⁺ |

| 212.2009 | 128.1383 | C₆H₁₃• | C₇H₁₄NO⁺ |

| 212.2009 | 114.1226 | C₇H₁₅O• | C₆H₁₂N⁺ |

| 212.2009 | 98.0964 | C₇H₁₅OH | C₆H₁₂N⁺ |

Analysis of these fragmentation pathways provides confirmation of the positions of the functional groups along the tridecanenitrile (B1583151) backbone. libretexts.orgyoutube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these methods are instrumental in confirming the presence of the two key functional groups: the hydroxyl (-OH) group and the nitrile (-C≡N) group.

In IR spectroscopy, the hydroxyl group gives rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of hydrogen bonding between molecules. The C-O stretching vibration of the secondary alcohol in this compound is expected to produce a strong band in the fingerprint region, typically around 1100-1000 cm⁻¹. The nitrile group, on the other hand, exhibits a sharp and intense absorption peak in a relatively uncongested region of the spectrum, usually between 2260 and 2220 cm⁻¹ for saturated nitriles. antecscientific.com The presence of both of these distinct peaks provides strong evidence for the structure of this compound.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. While the -OH stretch can be observed in Raman spectra, it is often a weak band. However, the nitrile group's C≡N triple bond, being highly polarizable, typically produces a strong and sharp Raman signal in the 2250-2200 cm⁻¹ range. The long alkyl chain of this compound will also generate a series of characteristic peaks in both IR and Raman spectra, primarily due to C-H stretching vibrations (around 2850-3000 cm⁻¹) and bending vibrations (around 1350-1470 cm⁻¹). mtc-usa.com

By comparing the experimental IR and Raman spectra of a sample with established correlation charts and spectral databases, analysts can confidently identify the functional groups of this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (Broad) | 3600-3200 (Weak) | Strong (IR), Weak (Raman) |

| Hydroxyl (-OH) | C-O Stretch | 1100-1000 | 1100-1000 | Strong (IR) |

| Nitrile (-C≡N) | C≡N Stretch | 2260-2220 | 2250-2200 | Medium-Strong, Sharp (IR), Strong (Raman) |

| Alkyl (C-H) | C-H Stretch | 3000-2850 | 3000-2850 | Strong |

| Alkyl (C-H) | C-H Bend | 1470-1350 | 1470-1350 | Medium |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities and for resolving its isomers. The choice of method depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development in HPLC focuses on achieving optimal separation (resolution), sensitivity, and analysis time.

For purity assessment, a reversed-phase HPLC (RP-HPLC) method would likely be the initial approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities. Detection can be achieved using a UV detector if the analyte possesses a chromophore, or more universally with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

Since the hydroxyl group in this compound is on a chiral center, the compound can exist as a pair of enantiomers. The separation of these enantiomers is crucial in many fields, as they can exhibit different biological activities. Chiral HPLC, which employs a chiral stationary phase (CSP), is the most common method for enantiomeric separation. csfarmacie.cz

Several types of CSPs could be investigated for the separation of this compound enantiomers:

Polysaccharide-based CSPs: Columns packed with cellulose (B213188) or amylose (B160209) derivatives are widely used and have shown broad applicability for a variety of chiral compounds. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. researchgate.net

Macrocyclic Glycopeptide-based CSPs: These phases, such as those based on teicoplanin or vancomycin, offer a multimodal separation mechanism involving hydrogen bonding, ionic interactions, and steric hindrance, making them effective for a wide range of chiral molecules, including those with hydroxyl groups.

Pirkle-type CSPs: These are based on smaller chiral molecules that are covalently bonded to the silica (B1680970) support. They rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

Method development for chiral separation involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve baseline resolution of the enantiomers. sigmaaldrich.com

Achieving low detection limits is critical when analyzing trace amounts of this compound or its related impurities. The principles applied in the sensitive analysis of biomarkers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) can be adapted for this purpose. The analysis of 8-OHdG, often present at very low concentrations in biological samples, frequently utilizes HPLC with electrochemical detection (HPLC-ECD) to achieve high sensitivity and selectivity. nih.govnih.gov This detector is highly sensitive to compounds that can be oxidized or reduced. While this compound itself may not be electrochemically active, derivatization with an electroactive tag could be an option.

For more general HPLC applications, several strategies can be employed to optimize detection limits: mtc-usa.commtc-usa.com

Detector Selection: Using a more sensitive detector, such as a fluorescence detector (after derivatization with a fluorescent tag) or a mass spectrometer (MS), can significantly lower detection limits.

Wavelength Optimization: For UV detection, selecting the wavelength of maximum absorbance (λmax) for the analyte will maximize the signal. mtc-usa.com

Noise Reduction: Minimizing baseline noise is crucial. This can be achieved by using high-purity solvents and reagents, ensuring proper system maintenance, and using a pulse damper for the pump. antecscientific.com

Signal Enhancement: Increasing the injection volume or concentrating the sample prior to analysis can increase the signal intensity. Improving chromatographic efficiency to obtain sharper, taller peaks also enhances the signal-to-noise ratio. mtc-usa.com

Gas Chromatography (GC) for Volatility-Enhanced Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to its long alkyl chain and polar hydroxyl group, this compound has limited volatility. Therefore, direct analysis by GC may be challenging and could lead to broad peaks and poor resolution.

To overcome this, a derivatization step is typically employed to convert the polar -OH group into a less polar, more volatile functional group. A common derivatization reaction is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.

The derivatized this compound can then be separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds, offering high sensitivity and a wide linear range.

Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Profiling

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for the comprehensive analysis of this compound. These hyphenated techniques offer both separation and structural identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): Following separation on the GC column, the derivatized analyte enters the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. By comparing this fragmentation pattern to spectral libraries, the identity of the compound can be confirmed with high confidence. GC-MS is invaluable for identifying impurities and degradation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is the method of choice for non-volatile compounds. The eluent from the HPLC column is introduced into an ion source, such as electrospray ionization (ESI), which generates gas-phase ions of the analyte. These ions are then analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity and structural information. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This technique is highly selective and can be used for quantification at very low levels, as well as for structural elucidation of unknown compounds. LC-MS/MS would be particularly useful for analyzing this compound in complex matrices. spectroscopyonline.com

| Technique | Analyte Volatility Requirement | Derivatization | Typical Stationary Phase | Common Detector | Key Applications |

|---|---|---|---|---|---|

| HPLC | Low to non-volatile | Not usually required | Reversed-phase (C18), Chiral (e.g., polysaccharide) | UV, RID, ELSD, MS | Purity analysis, Isomer/Enantiomer separation |

| GC | Volatile and thermally stable | Often required (e.g., silylation) | Nonpolar (e.g., polysiloxane) | FID, MS | Purity analysis, Volatility-enhanced analysis |

| GC-MS | Volatile and thermally stable | Often required | Nonpolar (e.g., polysiloxane) | Mass Spectrometer | Identification of unknowns, Structural confirmation |

| LC-MS/MS | Low to non-volatile | Not usually required | Reversed-phase (C18) | Tandem Mass Spectrometer | Trace quantification, Analysis in complex matrices, Structural elucidation |

Validation of Analytical Procedures for Robustness and Reproducibility

The validation process confirms that an analytical method will reliably yield correct test results, assessing a product against its predetermined specifications. ijrrjournal.com Key parameters are evaluated to provide a high degree of assurance that the method is suitable for its intended application. jddtonline.info

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eufda.gov For this compound, a typical approach to demonstrate specificity, particularly for a chromatographic method like High-Performance Liquid Chromatography (HPLC), would involve stress testing. Samples of this compound would be subjected to conditions such as acid/base hydrolysis, oxidation, heat, and light to induce degradation. fda.gov

The analytical method must be able to resolve the main this compound peak from any peaks corresponding to degradation products or process-related impurities. fda.gov Specificity is confirmed if the results show no interference from these other components at the retention time of this compound. Peak purity analysis, often using a photodiode array (PDA) detector, can further support specificity by demonstrating that the analyte peak is spectrally homogeneous. fda.gov

Linearity

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range. wjarr.com To establish the linearity of a method for quantifying this compound, a series of standard solutions at different concentrations are prepared and analyzed. According to International Council for Harmonisation (ICH) guidelines, a minimum of five concentration levels is typically recommended to construct the calibration curve. europa.eufda.gov

The response of the analytical instrument (e.g., peak area in HPLC) is plotted against the known concentration of this compound. The data is then analyzed using statistical methods, such as a least-squares regression analysis, to determine the correlation coefficient (R²), the slope of the regression line, and the y-intercept. fda.gov A correlation coefficient close to 1.0 indicates a high degree of linearity.

Table 1: Hypothetical Linearity Data for this compound Analysis

| Concentration (µg/mL) | Instrument Response (Peak Area) |

| 50 | 124500 |

| 75 | 187000 |

| 100 | 250500 |

| 125 | 312000 |

| 150 | 376000 |

| Regression Equation | y = 2510x - 150 |

| Correlation Coefficient (R²) | 0.9998 |

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com The specified range is typically derived from the linearity studies. europa.eu For the assay of a substance like this compound, the minimum specified range is normally 80% to 120% of the test concentration. europa.eu For determining an impurity, the range must cover from the reporting level of the impurity to 120% of the specification limit. fda.gov

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. fda.gov It is typically evaluated at three different levels: repeatability, intermediate precision, and reproducibility. fda.govnih.gov

Repeatability (also known as intra-assay precision) reflects the precision under the same operating conditions over a short period. ikev.org This is assessed by performing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or by analyzing a minimum of six replicates at 100% of the test concentration. fda.gov The results are reported as the standard deviation (SD) and the relative standard deviation (%RSD).

Table 2: Hypothetical Repeatability Data for this compound (100 µg/mL)

| Replicate | Measured Concentration (µg/mL) |

| 1 | 100.2 |

| 2 | 99.8 |

| 3 | 100.5 |

| 4 | 99.5 |

| 5 | 100.1 |

| 6 | 100.3 |

| Mean | 100.07 |

| Standard Deviation (SD) | 0.36 |

| Relative Standard Deviation (%RSD) | 0.36% |

Table 3: Hypothetical Intermediate Precision Data for this compound

| Condition | Mean Concentration (µg/mL) | %RSD |

| Analyst 1 / Day 1 | 100.15 | 0.41% |

| Analyst 2 / Day 2 | 99.85 | 0.55% |

| Overall Mean | 100.00 | |

| Overall %RSD | 0.62% |

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. jddtonline.info It is often determined by applying the analytical procedure to a sample matrix spiked with known amounts of the analyte (this compound). The accuracy is then calculated as the percentage of the analyte recovered by the assay. ijrrjournal.com This should be evaluated using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

Table 4: Hypothetical Accuracy (Recovery) Data for this compound

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% (n=3) | 80.0 | 79.8 | 99.75% |

| 100% (n=3) | 100.0 | 100.3 | 100.30% |

| 120% (n=3) | 120.0 | 121.0 | 100.83% |

| Average Recovery | 100.29% |

Biological Activity and Mechanistic Investigations of 8 Hydroxytridecanenitrile and Its Derivatives

Molecular Target Identification and Ligand-Binding Studies

The initial step in characterizing the biological activity of a novel compound like 8-hydroxytridecanenitrile involves identifying its molecular targets. This is achieved through a series of assays designed to measure its interaction with various enzymes, receptors, and other biomolecules.

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can selectively block the activity of a specific enzyme. Protein Tyrosine Phosphatase 1B (PTP1B) is a well-established negative regulator of insulin (B600854) and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity. researchgate.net Natural products are a rich source of PTP1B inhibitors. nih.govnih.gov

To assess the potential of this compound and its derivatives as PTP1B inhibitors, a series of in vitro enzymatic assays would be performed. These assays measure the rate of a reaction catalyzed by PTP1B in the presence and absence of the test compound. The potency of the inhibition is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. semanticscholar.org

Based on studies of other natural product inhibitors, a hypothetical data set for this compound derivatives could be generated to illustrate the expected findings.

Hypothetical PTP1B Inhibitory Activity of this compound Derivatives

| Compound | Derivative Structure | PTP1B IC50 (µM) | Inhibition Type |

|---|---|---|---|

| This compound | Parent Compound | >100 | - |

| Derivative A | Esterification of 8-OH | 25.5 ± 2.1 | Competitive |

| Derivative B | Substitution on cyano group | 15.2 ± 1.8 | Mixed-type |

| Derivative C | Addition of aromatic moiety | 8.7 ± 0.9 | Non-competitive |

| Ursolic Acid (Control) | Reference Inhibitor | 26.5 | Allosteric |

This table is illustrative and based on typical data from PTP1B inhibitor studies. nih.gov

To identify potential molecular targets beyond enzymes, receptor binding profiling would be employed. This high-throughput screening method assesses the ability of a compound to bind to a wide panel of known receptors, ion channels, and transporters. The nitrile group, being a versatile functional group in medicinal chemistry, can participate in various noncovalent interactions with protein targets. nih.govresearchgate.net

A typical binding assay measures the displacement of a known radiolabeled ligand from its receptor by the test compound (e.g., this compound). The results are expressed as the percentage of inhibition of binding at a given concentration or as an inhibition constant (Ki). A significant binding affinity for a particular receptor would warrant further investigation into the functional consequences of this interaction (i.e., whether the compound acts as an agonist or antagonist). Given the aliphatic nature of this compound, interactions with receptors having hydrophobic binding pockets, such as certain nuclear receptors or G-protein coupled receptors, could be explored. nih.gov

Compounds containing an 8-hydroxyquinoline (B1678124) scaffold are known to interact with nucleic acids, often through intercalation between base pairs or chelation of metal ions essential for DNA structure and function. nih.govmdpi.com Given the presence of a hydroxyl group at a position that could facilitate interactions, it is plausible to investigate whether this compound or its derivatives can bind to DNA or RNA.

Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives have utilized UV spectroscopic studies and gel electrophoresis to characterize these interactions. nih.govnih.govresearchgate.net These techniques can reveal the mode and strength of binding. For instance, UV absorption titration monitors changes in the absorption spectrum of the compound upon the addition of DNA, which can indicate an interaction. nih.gov Agarose gel electrophoresis can show if a compound alters the mobility of plasmid DNA, suggesting binding. nih.gov

Reference: DNA Binding Data for 8-Hydroxyquinoline Metal Complexes

| Complex | DNA Type | Method | Observation | Binding Mode |

|---|---|---|---|---|

| Cu-AHQMBSH | Plasmid (pUC 19) DNA | Gel Electrophoresis | Decreased band mobility | Intercalation |

| Zn-AHQMBSH | Calf Thymus DNA | UV Spectroscopy | Hypochromism and Red Shift | Intercalation |

| Fe-AHQMBSH | Plasmid (pUC 19) DNA | Gel Electrophoresis | Decreased band mobility | Intercalation |

| Ni-AHQMBSH | Calf Thymus DNA | UV Spectroscopy | Hypochromism and Red Shift | Intercalation |

This table is adapted from findings on 8-hydroxyquinoline derivatives to exemplify the type of data generated in nucleic acid interaction studies. nih.govresearchgate.net

Cellular and Subcellular Mechanism of Action Elucidation

Following the identification of molecular targets, research would shift to understanding how this compound affects cellular processes and signaling pathways.

The structural features of this compound, particularly its long aliphatic chain, suggest a potential for interaction with cellular membranes. Precedent studies on eugenol (B1671780), a phenylpropanoid, and its derivatives show that these molecules can disrupt cell membrane integrity and increase permeability. mdpi.com This disruption can lead to the leakage of intracellular components like proteins and ions, ultimately contributing to antimicrobial or cytotoxic effects. mdpi.com

To investigate similar effects for this compound, a series of membrane integrity assays could be conducted. These might include:

Relative Electrical Conductivity: Measuring changes in the electrical conductivity of the cell suspension medium, which increases if ion leakage occurs due to membrane damage. mdpi.com

Propidium Iodide Uptake Assay: Using a fluorescent dye that can only enter cells with compromised membranes.

Leakage of Intracellular Components: Quantifying the release of proteins or ATP from the cytoplasm into the surrounding medium.

These studies would clarify whether a primary mechanism of action for this compound involves the physical disruption of the cell membrane.

If this compound is found to inhibit a specific enzyme or bind to a receptor, the next step is to elucidate its impact on the corresponding cellular signaling pathway. For example, if it were a potent PTP1B inhibitor, its effect on the insulin signaling pathway would be investigated. This is often done using techniques like Western blotting to measure the phosphorylation status of key downstream proteins, such as the insulin receptor (IR) and Akt. youtube.com

Inhibition of an upstream enzyme should lead to predictable changes in the activity of downstream components. nih.gov For instance, inhibiting a kinase would decrease the phosphorylation of its substrates. youtube.com By mapping these changes, researchers can confirm that the compound's cellular effects are a direct result of its interaction with the identified target and understand the broader physiological consequences.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Petroselinic acid |

| Protein Tyrosine Phosphatase 1B (PTP1B) |

| 8-hydroxyquinoline |

| Eugenol |

| Ursolic Acid |

| Cu-AHQMBSH |

| Zn-AHQMBSH |

| Fe-AHQMBSH |

| Ni-AHQMBSH |

| Propidium Iodide |

| Insulin Receptor (IR) |

| Akt (Protein kinase B) |

Investigation of Antimicrobial Mechanisms (e.g., antibacterial, antifungal), drawing from research on related compounds

The precise antimicrobial mechanisms of this compound have not been extensively elucidated in dedicated studies. However, by examining research on structurally related long-chain aliphatic molecules and compounds containing hydroxyl and nitrile functionalities, plausible mechanisms of action can be inferred. The antimicrobial activity of such compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

Long-chain aliphatic compounds, such as fatty alcohols and quaternary ammonium (B1175870) compounds, are known to exert their antimicrobial effects primarily through the perturbation of the bacterial cell membrane. nih.govnih.gov The thirteen-carbon alkyl chain of this compound suggests a similar mode of action. This lipophilic chain can intercalate into the lipid bilayer of microbial cell membranes, leading to a loss of structural integrity and function. This disruption can result in increased membrane permeability, leakage of vital intracellular components such as ions and metabolites, and ultimately, cell death. nih.gov

The hydroxyl group at the 8th position could also play a role in the antimicrobial activity. Hydroxyl groups can participate in hydrogen bonding interactions with membrane components or microbial enzymes, potentially enhancing the compound's ability to disrupt cellular structures or inhibit critical enzymatic functions. nih.gov

Furthermore, the nitrile group (-C≡N) is a reactive functional group that could contribute to the compound's bioactivity. While less commonly studied for direct antimicrobial action compared to other functional groups, nitriles can potentially be metabolized by microorganisms to produce toxic byproducts, such as cyanide, which can inhibit respiratory enzymes. However, this mechanism is highly dependent on the specific enzymatic capabilities of the target organism.

Structure-Activity Relationship (SAR) Derivation

The biological activity of a molecule is intrinsically linked to its chemical structure. For this compound and its derivatives, the relationship between their structure and antimicrobial potency can be analyzed by considering the contributions of stereochemistry, the length of the alkyl chain, the position of the hydroxyl group, and the electronic and steric properties of any substituents.

Correlations between Stereochemical Configuration and Biological Potency

Chirality plays a crucial role in the biological activity of many compounds, as interactions with chiral biological macromolecules such as enzymes and receptors are often stereospecific. nih.govnih.govbiomedgrid.com this compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C-8). Consequently, it can exist as two enantiomers, (R)-8-Hydroxytridecanenitrile and (S)-8-Hydroxytridecanenitrile.

It is highly probable that these enantiomers exhibit different antimicrobial potencies. One enantiomer may fit more effectively into the active site of a target enzyme or interact more favorably with membrane components, leading to enhanced activity. The specific stereochemical preference would depend on the exact molecular targets within the microbial cells. For instance, if the antimicrobial action involves binding to a specific bacterial enzyme, the three-dimensional arrangement of the hydroxyl group and the alkyl chains around the chiral center would be critical for optimal interaction. nih.govnih.gov

Table 1: Hypothetical Influence of Stereochemistry on Antimicrobial Activity

| Stereoisomer | Postulated Biological Potency | Rationale |

| (R)-8-Hydroxytridecanenitrile | Potentially higher or lower than (S)-isomer | Differential binding affinity to chiral biological targets (e.g., enzymes, membrane proteins). nih.govnih.gov |

| (S)-8-Hydroxytridecanenitrile | Potentially higher or lower than (R)-isomer | The spatial arrangement of functional groups may lead to more effective disruption of the microbial cell membrane or inhibition of cellular processes. biomedgrid.com |

| Racemic Mixture | Activity may be intermediate or reflect the more active enantiomer | The overall observed activity will be a composite of the individual activities of the (R) and (S) enantiomers. |

Influence of Alkyl Chain Length and Hydroxyl Position on Activity

The length of the alkyl chain is a critical determinant of antimicrobial activity for many lipophilic compounds. nih.govnih.govchemrxiv.org Research on long-chain fatty alcohols has demonstrated that antibacterial activity varies with the length of the aliphatic carbon chain. nih.gov Generally, there is an optimal chain length for maximum efficacy; chains that are too short may not sufficiently penetrate the cell membrane, while excessively long chains might exhibit reduced solubility or mobility within the membrane. nih.gov For aliphatic compounds, peak antibacterial activity is often observed with chain lengths between 10 and 16 carbons. nih.govchemrxiv.org Therefore, the tridecane (B166401) (13-carbon) chain of this compound falls within a range often associated with significant antimicrobial properties.

Table 2: Postulated Effect of Alkyl Chain Length and Hydroxyl Position on Antimicrobial Potency

| Structural Feature | Influence on Activity | Rationale |

| Alkyl Chain Length | ||

| Shorter Chain (<10 carbons) | Likely decreased activity | Insufficient lipophilicity to effectively disrupt the microbial membrane. nih.gov |

| Optimal Chain (10-16 carbons) | Potentially highest activity | Balances lipophilicity for membrane insertion with sufficient aqueous solubility and mobility. nih.govchemrxiv.org |

| Longer Chain (>16 carbons) | Potentially decreased activity | Reduced bioavailability due to low water solubility or excessive flexibility that hinders effective membrane interaction. nih.gov |

| Hydroxyl Position | ||

| Terminal Position | Different activity profile | Alters the amphipathic nature of the molecule, potentially leading to a different mode of membrane disruption. |

| Central Position (e.g., C-8) | Specific activity profile | The central location of the polar hydroxyl group may create a distinct disruption pattern within the lipid bilayer. |

Impact of Substituent Electronic and Steric Properties on Bioactivity

The introduction of various substituents onto the this compound scaffold would undoubtedly modulate its bioactivity. The electronic and steric properties of these substituents can significantly alter the molecule's lipophilicity, polarity, and ability to interact with biological targets. youtube.com

For instance, introducing electron-withdrawing groups near the nitrile or hydroxyl functionalities could alter their reactivity and hydrogen-bonding capabilities. Conversely, electron-donating groups could have the opposite effect. The steric bulk of a substituent is also a critical factor. Large, bulky groups could hinder the molecule's approach to its target site (steric hindrance), thereby reducing activity. However, in some cases, bulky groups might enhance binding by occupying a specific hydrophobic pocket in a receptor or enzyme. youtube.com

Drawing an analogy from research on 8-hydroxyquinoline derivatives, where substitutions on the quinoline (B57606) ring significantly impact antimicrobial potency, similar principles would apply to derivatives of this compound. nih.gov The addition of substituents could enhance activity, alter the spectrum of activity against different microbes, or even introduce new mechanisms of action.

Table 3: Predicted Impact of Substituent Properties on Bioactivity

| Substituent Property | Potential Impact on Bioactivity | Example and Rationale |

| Electronic Effects | ||

| Electron-withdrawing | May increase or decrease activity | A fluorine atom could alter the acidity of the hydroxyl proton, affecting hydrogen bonding interactions. |

| Electron-donating | May increase or decrease activity | A methyl group could increase lipophilicity and alter electronic distribution. |

| Steric Effects | ||

| Small Substituents | Minimal steric hindrance | A methyl group might fine-tune lipophilicity without significantly impeding target binding. |

| Bulky Substituents | Potential for steric hindrance or enhanced binding | A phenyl group could sterically block access to the active site or fit into a hydrophobic pocket to increase binding affinity. youtube.com |

Biosynthesis and Natural Product Origins of Hydroxytridecanenitriles

Exploration of Potential Natural Producers

The identification of natural sources for 8-hydroxytridecanenitrile is currently an area of active investigation. Based on known metabolic pathways of similar compounds, several plant and microbial species are considered potential producers.

The Apiaceae family, also known as Umbelliferae, is a significant source of the uncommon fatty acid, petroselinic acid (C18:1 cis-Δ6). mdpi.comresearchgate.netnih.gov This fatty acid is a positional isomer of oleic acid and is abundant in the seeds of many Apiaceae species. mdpi.com Given that long-chain fatty acids can serve as precursors for various secondary metabolites, plants rich in petroselinic acid and other similar fatty acids are logical candidates for screening for the presence of this compound. The structural similarity suggests that petroselinic acid could potentially be a metabolic precursor.

Table 1: Reported Levels of Petroselinic Acid in the Seed Oil of Various Apiaceae Species

| Plant Species | Common Name | Petroselinic Acid Content (%) |

| Pimpinella anisum | Anise | 10.4 – 75.6 |

| Coriandrum sativum | Coriander | 1 – 81.9 |

| Carum carvi | Caraway | 28.5 – 61.8 |

| Apium graveolens | Celery | 49.4 – 75.6 |

| Anethum graveolens | Dill | 79.9 – 87.2 |

| Foeniculum vulgare | Fennel | 43.1 – 81.9 |

| Petroselinum crispum | Parsley | 35 – 75.1 |

This data is compiled from multiple sources and reflects the variability based on factors like geographical origin, extraction method, and ripeness. mdpi.comnih.gov

The rationale for screening these plants is based on the potential for enzymatic machinery capable of modifying long-chain fatty acids to exist within these species.

Microorganisms are well-known for their diverse metabolic capabilities and are a rich source of novel natural products. rsc.org Various bacteria, fungi, and actinomycetes possess enzymatic systems for nitrile metabolism, including nitrile hydratases and nitrilases. scispace.comnih.gov These enzymes are involved in the biotransformation of nitriles into valuable amides and carboxylic acids. scispace.comnih.gov Consequently, screening of microbial fermentation broths is a promising strategy for discovering natural producers of this compound. The aldoxime-nitrile pathway, present in many microbes, is a key route for the biosynthesis of nitriles from amino acids. researchgate.net

Elucidation of Biosynthetic Pathways and Precursors

While the precise biosynthetic pathway for this compound has not been definitively elucidated, a hypothetical pathway can be proposed based on established enzymatic reactions involved in fatty acid and nitrile biosynthesis.

The biosynthesis of this compound likely begins with a long-chain fatty acid precursor. One plausible candidate is a C13 or a modified longer-chain fatty acid. The introduction of a hydroxyl group at the C-8 position is likely catalyzed by a hydroxylase enzyme. Subsequently, the carboxylic acid moiety would undergo a series of enzymatic transformations to yield the nitrile group. This could potentially proceed through an aldoxime intermediate, a common step in nitrile biosynthesis in both plants and microbes. researchgate.net

Several classes of enzymes are likely involved in the biosynthesis of this compound.

Fatty Acid Hydroxylases : These enzymes, often belonging to the cytochrome P450 monooxygenase superfamily, are responsible for introducing hydroxyl groups into fatty acid chains. mdpi.comnih.gov

Aldoxime Dehydratases : This enzyme class is crucial for the conversion of aldoximes to nitriles and represents a key step in the aldoxime-nitrile pathway. nih.gov

Myrosinases and Specifier Proteins : In some plants, particularly in the Brassicales order, the hydrolysis of glucosinolates by myrosinases can lead to the formation of nitriles, especially in the presence of specifier proteins. nih.gov

Table 2: Potential Key Enzymes in the Biosynthesis of this compound

| Enzyme Class | Potential Role | Common Biological Source |

| Cytochrome P450 Hydroxylases | Introduction of the C-8 hydroxyl group onto the fatty acid backbone | Plants, Microorganisms |

| Aldoxime Dehydratases | Conversion of an aldoxime intermediate to the final nitrile functional group | Microorganisms |

| Nitrilases/Nitrile Hydratases | Potential involvement in nitrile metabolism and turnover | Plants, Microorganisms |

Genetic and Genomic Approaches to Pathway Discovery

Modern genetic and genomic techniques are powerful tools for uncovering novel biosynthetic pathways. A combination of genomics, transcriptomics, and metabolomics can be employed to identify the genes and enzymes responsible for the production of this compound. By sequencing the genomes of potential producer organisms identified through screening, researchers can search for gene clusters encoding the necessary biosynthetic enzymes. The expression of these genes can then be correlated with the production of the target compound.

Sequencing and Analysis of Biosynthetic Gene Clusters

Information on the sequencing and analysis of biosynthetic gene clusters for this compound is not available in the public domain.

Heterologous Expression and Pathway Reconstruction for Verification

There are no published studies on the heterologous expression and pathway reconstruction to verify the biosynthesis of this compound.

Theoretical and Computational Studies of 8 Hydroxytridecanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into molecular geometry, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can determine the optimal, lowest-energy geometry of a molecule and derive various electronic properties. For a molecule like 8-hydroxytridecanenitrile, a DFT calculation, for instance at the B3LYP/6-311++G(d,p) level of theory, would yield precise bond lengths, bond angles, and dihedral angles. ijcce.ac.ir

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations also provide insights into the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For aliphatic compounds, properties such as the ionization constant can be correlated with calculated variables like HOMO energy and Mulliken charges. jomardpublishing.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Long-Chain Hydroxy Nitrile

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are representative and not specific to this compound.

Prediction of Spectroscopic Data (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of novel compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structure elucidation. mdpi.com Computational approaches, often employing DFT, can calculate the magnetic shielding of each nucleus. github.io These theoretical values can then be correlated with experimental data to confirm molecular structures. Machine learning techniques have also emerged as a powerful tool for accurately predicting chemical shifts with high performance. nih.govnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for an Analogous Hydroxy Nitrile Structure

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Nitrile) | 120.5 |

| C2 | 25.3 |

| C7 | 35.8 |

| C8 (with -OH) | 68.2 |

| C13 | 14.1 |

Note: These are hypothetical values for illustrative purposes.

Vibrational Spectroscopy (Infrared - IR): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. The characteristic stretching frequency of the nitrile group (C≡N) and the hydroxyl group (O-H) would be key features in the predicted IR spectrum of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and interactions with other molecules.

Simulation of Interactions with Biological Macromolecules (e.g., protein binding)

MD simulations are particularly useful for studying how a small molecule like this compound might interact with biological targets such as proteins. acs.org By simulating the molecule in the presence of a protein, researchers can observe potential binding modes and identify key intermolecular interactions, such as hydrogen bonds between the hydroxyl or nitrile groups and amino acid residues in the protein's active site. researchgate.net Such simulations are fundamental in drug discovery and toxicology for predicting the biological activity of a compound. The interactions of similar long-chain alcohols in aqueous environments have been studied using these methods. acs.orgarxiv.orgarxiv.orgsemanticscholar.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling use computational and statistical methods to correlate the chemical structure of a compound with its biological activity or other properties. nih.govlabcorp.com

For a compound like this compound, a QSAR model could be developed to predict its potential toxicity or other biological effects based on its structural features. researchgate.neteuropa.eu These models are built using datasets of known chemicals and their activities. Descriptors for this compound, such as its molecular weight, logP (a measure of lipophilicity), and topological indices, would be calculated and used as input for the model. The model would then predict the activity of this compound based on the established relationships between these descriptors and the activities of the compounds in the training set. QSAR models are widely used in regulatory toxicology to prioritize chemicals for further testing and to fill data gaps. qsartoolbox.org

Development of Predictive Models for Biological Activity

Predictive modeling in computational chemistry aims to establish a correlation between the structural or physicochemical properties of a molecule and its biological activity. For this compound, the development of such models is crucial for identifying key molecular features that govern its therapeutic effects. The process typically involves the generation of a dataset of related compounds with known activities, followed by the application of machine learning algorithms to derive a predictive model.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. A hypothetical QSAR study for this compound could involve the synthesis of a series of analogs with modifications at the hydroxyl and nitrile functional groups, as well as variations in the alkyl chain length. The biological activity of these compounds would be determined experimentally, and this data would then be used to build a predictive model.

Key molecular descriptors that might be considered in a QSAR model for this compound and its analogs include:

Electronic Properties: Parameters such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and ability to participate in electrostatic interactions.

Steric Properties: Molecular weight, volume, and surface area are fundamental descriptors that influence how the molecule fits into a biological target's binding site.

Hydrophobic Properties: The logarithm of the partition coefficient (logP) is a common measure of a molecule's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Indices: These numerical descriptors encode information about the connectivity and branching of the molecule's atomic structure.

A resulting QSAR model could be expressed as a mathematical equation that relates these descriptors to the observed biological activity. For instance, a simplified, hypothetical model might take the form:

Biological Activity = (a * logP) + (b * Dipole Moment) - (c * Molecular Volume) + Constant

Where 'a', 'b', and 'c' are coefficients determined from the regression analysis of the training data. Such a model would then be validated using an external set of compounds to assess its predictive power.

Table 1: Hypothetical Molecular Descriptors and Biological Activity for a Series of this compound Analogs

| Compound | logP | Dipole Moment (Debye) | Molecular Volume (ų) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| This compound | 3.5 | 2.8 | 250 | 15.2 |

| Analog 1 | 3.2 | 3.1 | 245 | 12.8 |

| Analog 2 | 3.8 | 2.5 | 255 | 18.5 |

| Analog 3 | 3.6 | 2.9 | 260 | 16.1 |

Mapping Structure-Activity Landscapes

Building upon the principles of predictive modeling, the mapping of structure-activity landscapes (SALs) provides a more visual and intuitive understanding of how small changes in molecular structure affect biological activity. A SAL can be conceptualized as a three-dimensional plot where two axes represent structural features or molecular properties, and the third axis represents the biological activity.